Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate is an organic compound classified as an ester. Its molecular formula is , and it has a molecular weight of approximately 285.31 g/mol. This compound features a benzoate moiety linked to a morpholine-4-sulfonyl group, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate can be synthesized through specific chemical reactions involving starting materials such as morpholine derivatives and benzoic acid derivatives. It is categorized under several classifications, including aliphatic cyclic structures, aromatic heterocycles, and sulfonamides, making it versatile for various chemical applications .
The synthesis of methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid with morpholine-4-sulfonyl chloride. The process generally requires the presence of a base such as triethylamine to facilitate the reaction. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by esterification using methanol in the presence of a catalytic amount of sulfuric acid .
The yield of the synthesis can be optimized by controlling reaction conditions such as temperature, time, and concentration of reactants .
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate has a distinct molecular structure characterized by:
The structural representation can be described using its SMILES notation: COC(=O)C1=CC=C(C=C1)S(=O)(=O)N1CCOCC1
.
These identifiers are crucial for researchers looking to source or reference this compound in scientific literature or databases .
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate can undergo various chemical reactions, including:
Common reagents and conditions for these reactions include:
The products formed from these reactions can lead to various derivatives useful in further applications .
The mechanism of action for methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate involves its interaction with specific molecular targets within biological systems. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoate moiety may interact with hydrophobic pockets in enzymes, thus modulating their activity and influencing various biochemical pathways .
Relevant data regarding these properties can assist researchers in determining suitable handling and application methods for this compound .
Methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate has several applications in scientific research:
These applications highlight the versatility of methyl 4-[(morpholine-4-sulfonyl)methyl]benzoate in advancing research across multiple scientific disciplines .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2